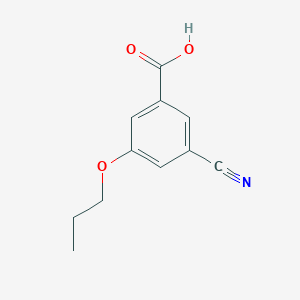

3-Cyano-5-propoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives

3-Cyano-5-propoxybenzoic acid belongs to the vast class of benzoic acid derivatives. Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry, and its derivatives are compounds where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. scisupplies.eu The properties and reactivity of these derivatives are dictated by the nature and position of their substituents.

In the case of this compound, the benzene ring is substituted at positions 3, 5, and 1. The key functional groups are:

A Carboxylic Acid Group (-COOH): This group is characteristic of all benzoic acid derivatives and provides a reactive handle for various transformations, most notably amide bond formation.

A Cyano Group (-C≡N): The nitrile group is a versatile functional group. It is a strong electron-withdrawing group, influencing the reactivity of the aromatic ring. It can also be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings.

A Propoxy Group (-O-CH₂CH₂CH₃): This ether linkage is generally stable and serves to modify the steric and electronic properties of the molecule, often enhancing its lipophilicity.

The specific 1,3,5-substitution pattern on the benzene ring provides a distinct spatial arrangement of these functional groups, which is strategically utilized in multi-step syntheses.

A data table with key properties of the compound is provided below.

| Property | Data |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Off-white solid. nih.gov |

| CAS Number | Not explicitly found in public databases for this specific isomer. |

| Melting Point | Not available in the searched literature. |

| Boiling Point | Not available in the searched literature. |

Significance as a Precursor in Advanced Organic Synthesis

The primary significance of this compound lies in its role as a specialized precursor for creating more complex, high-value molecules. Its structure is not typically a final target but rather a carefully designed intermediate that introduces a specific fragment into a larger molecule.

A notable application is found in the synthesis of novel heteropolycyclic compounds intended for use as metabotropic glutamate (B1630785) receptor (mGluR) antagonists. nih.gov In this context, this compound serves as a key building block. The synthesis of these antagonists involves a critical step where this compound is first converted into its more reactive acid chloride derivative, 3-cyano-5-propoxybenzoyl chloride . nih.gov This activation of the carboxylic acid group allows it to readily react with other complex molecules to form the desired final products. nih.gov

The synthesis of this compound itself has been documented, starting from methyl 3-cyano-5-hydroxybenzoate . nih.gov The hydroxyl group is alkylated using propyl iodide in the presence of a base like potassium carbonate to form methyl 3-cyano-5-propoxybenzoate . Subsequent hydrolysis of the methyl ester group yields the final this compound as an off-white solid. nih.gov

Overview of its Role in Chemical Literature

The chemical literature on this compound is predominantly found within patents, particularly in the field of medicinal chemistry. nih.govnih.gov This highlights its specific utility as a synthetic intermediate rather than a compound of broad academic study for its own properties. Its appearance in patent literature is a testament to its value in the discovery and development of new therapeutic agents. nih.gov For instance, its documented use in the creation of mGluR antagonists underscores its importance in the search for treatments for various neurological diseases and disorders. nih.gov While extensive studies on the compound itself are limited, its role as a precursor is well-established in the context of synthesizing targeted, biologically active molecules. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

3-cyano-5-propoxybenzoic acid |

InChI |

InChI=1S/C11H11NO3/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-6H,2-3H2,1H3,(H,13,14) |

InChI Key |

GBNAQXVTGCYQTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyano 5 Propoxybenzoic Acid

Established Synthetic Pathways and Chemical Precursors

The primary and most well-established method for the synthesis of 3-Cyano-5-propoxybenzoic acid is the Williamson ether synthesis. This reaction is a cornerstone of organic chemistry for the formation of ethers and is particularly effective for synthesizing aryl alkyl ethers from phenols. masterorganicchemistry.combyjus.com The synthesis proceeds in two main steps: the formation of an intermediate ester, followed by its saponification to the final carboxylic acid.

The key chemical precursor for this pathway is methyl 3-cyano-5-hydroxybenzoate . google.comnih.gov This starting material contains the necessary cyano and benzoate (B1203000) functionalities at the correct positions on the benzene (B151609) ring. The synthesis involves the O-alkylation of the phenolic hydroxyl group.

The reaction mechanism begins with the deprotonation of the hydroxyl group on methyl 3-cyano-5-hydroxybenzoate using a suitable base. This creates a more nucleophilic phenoxide ion. This ion then acts as a nucleophile, attacking a propyl halide (such as n-propyl bromide or n-propyl iodide) in a classic second-order nucleophilic substitution (SN2) reaction. masterorganicchemistry.comkhanacademy.org This step forms the ether linkage, resulting in the intermediate methyl 3-cyano-5-propoxybenzoate .

Following the successful etherification, the methyl ester is hydrolyzed to the carboxylic acid. This is typically achieved through saponification, using a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt, yielding the final product, This compound . google.com

A typical reaction scheme involves dissolving methyl 3-cyano-5-hydroxybenzoate in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF), adding a base such as potassium carbonate, and then introducing the propyl halide. byjus.comgoogle.com The mixture is heated to facilitate the reaction.

Table 1: Key Precursors in the Established Synthesis of this compound

| Precursor | Role in Synthesis | Chemical Class |

|---|---|---|

| Methyl 3-cyano-5-hydroxybenzoate | Core structure provider; source of the phenolic hydroxyl group. google.com | Substituted Benzoate / Phenol |

| n-Propyl Bromide or n-Propyl Iodide | Provides the propyl group for ether formation. | Alkyl Halide |

| Potassium Carbonate (K₂CO₃) | Base used to deprotonate the phenolic hydroxyl group to form the nucleophilic phenoxide. google.com | Inorganic Base |

| Sodium Hydroxide (NaOH) | Base for the saponification of the intermediate ester to the final carboxylic acid. | Inorganic Base |

| Acetone or N,N-Dimethylformamide (DMF) | Polar aprotic solvent that facilitates the SN2 reaction. google.comnumberanalytics.com | Organic Solvent |

Optimization Strategies for Yield and Purity in Synthesis

Optimizing the synthesis of this compound focuses on maximizing the efficiency of the Williamson ether synthesis step, which is governed by the principles of SN2 reactions. numberanalytics.com Key variables include the choice of base, solvent, temperature, and the use of catalytic systems to enhance reactivity.

Solvent and Base Selection: The rate and yield of the reaction are highly dependent on the solvent. Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred because they effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) while leaving the phenoxide anion relatively free and highly nucleophilic. numberanalytics.com While weaker bases like potassium carbonate are often sufficient for activating the acidic phenolic proton, stronger bases like sodium hydride (NaH) can ensure complete and rapid deprotonation, though they require anhydrous conditions. khanacademy.orgquizlet.com

Temperature Control: Reaction temperature is a critical parameter. Higher temperatures increase the reaction rate but can also promote side reactions, such as elimination if secondary or tertiary alkyl halides were used, or decomposition of reactants and products, thereby reducing purity and yield. numberanalytics.com For the synthesis with a primary alkyl halide like n-propyl bromide, a moderately elevated temperature (e.g., 50-100 °C) is typically optimal. byjus.com

Phase-Transfer Catalysis (PTC): A significant optimization strategy is the use of phase-transfer catalysis. mdpi.comcrdeepjournal.org This technique is particularly useful when dealing with reactants that have low solubility in the same solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. researchgate.net This brings the reactants into close proximity, accelerating the reaction rate and often allowing for the use of milder conditions, such as lower temperatures and less expensive solvent systems (e.g., toluene/water), which can lead to higher yields and improved process safety. crdeepjournal.org

Table 2: Optimization Parameters for the Synthesis of Aryl Propyl Ethers

| Parameter | Condition | Impact on Yield and Purity |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Generally high yields due to enhanced nucleophilicity of the phenoxide. numberanalytics.com |

| Biphasic (e.g., Toluene/Water) with PTC | Can provide high yields under milder conditions and simplifies workup. crdeepjournal.org | |

| Base | Weak (e.g., K₂CO₃) | Sufficient for phenolic activation; safer and easier to handle. quizlet.com |

| Strong (e.g., NaH) | Ensures complete deprotonation but requires strict anhydrous conditions. khanacademy.org | |

| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | Increases reaction rate, allows for milder conditions, and can improve yield by minimizing side reactions. mdpi.comresearchgate.net |

| Temperature | 50-100 °C | Optimal range to balance reaction rate against potential side reactions and decomposition. byjus.com |

Emerging Synthetic Approaches and Green Chemistry Principles

Recent research in organic synthesis has emphasized the development of more sustainable and environmentally friendly methods. Several of these emerging approaches are applicable to the synthesis of this compound and offer significant advantages over traditional pathways.

Microwave-Assisted Synthesis: The use of microwave irradiation is a prominent green chemistry technique that can drastically reduce reaction times from hours to minutes. rasayanjournal.co.inscispace.com For the Williamson ether synthesis, microwave heating can lead to rapid and efficient formation of the ether linkage, often with improved yields and fewer byproducts compared to conventional heating methods. mdpi.com This reduction in energy consumption and reaction time makes it a highly attractive alternative for industrial-scale production.

Acid-Catalyzed O-Alkylation: A significant green alternative to the Williamson synthesis is the direct O-alkylation of phenols using an alcohol (in this case, propanol) in the presence of a Lewis or Brønsted acid catalyst. rsc.orgrsc.org This method is highly atom-economical, as the only byproduct generated is water. This contrasts sharply with the traditional method, which produces stoichiometric amounts of salt waste (e.g., potassium bromide). The ability to recycle the acid catalyst further enhances the green credentials of this pathway. rsc.org

Surfactant-Assisted Synthesis in Aqueous Media: Another green approach involves performing the Williamson synthesis in water, the most environmentally benign solvent. This is made possible by the use of surfactants, which form micelles. researchgate.net The micelles create a nonpolar microenvironment that can solubilize the organic reactants (the phenoxide and the alkyl halide), facilitating their reaction and overcoming the challenge of their immiscibility in water. This method avoids the use of volatile and often toxic organic solvents.

Catalytic Williamson Ether Synthesis (CWES): At very high temperatures (above 300 °C), it is possible to conduct the Williamson ether synthesis as a homogeneous catalytic process using much weaker and less hazardous alkylating agents, such as alcohols or esters, in place of alkyl halides. acs.org This process avoids the formation of salt byproducts and utilizes cheaper, safer raw materials, representing a significant step towards a more sustainable industrial synthesis. acs.org

Table 3: Comparison of Emerging Synthetic Methods

| Method | Key Advantage | Green Chemistry Principle Addressed |

|---|---|---|

| Microwave-Assisted Synthesis | Drastic reduction in reaction time and energy use. rasayanjournal.co.in | Energy Efficiency |

| Acid-Catalyzed O-Alkylation | Water is the only byproduct; avoids salt waste. rsc.org | Atom Economy, Prevention of Waste |

| Surfactant-Assisted Synthesis | Enables the use of water as a safe solvent. researchgate.net | Safer Solvents |

| Catalytic Williamson Ether Synthesis (CWES) | Uses less hazardous alkylating agents and avoids salt byproducts. acs.org | Safer Chemicals, Prevention of Waste |

Chemical Reactivity and Functional Group Transformations of 3 Cyano 5 Propoxybenzoic Acid

Carboxylic Acid Functional Group Chemistry

The carboxylic acid group is a versatile functional group that serves as a precursor for a variety of derivatives. Its chemistry is central to the synthetic utility of 3-Cyano-5-propoxybenzoic acid.

The conversion of the carboxylic acid to a more reactive acyl halide is a common and crucial first step for many subsequent reactions, such as amidation and esterification. Research has specifically documented the preparation of 3-Cyano-5-propoxybenzoyl chloride from its corresponding carboxylic acid, highlighting its role as a key intermediate in the synthesis of more complex molecules. googleapis.com

The transformation of a carboxylic acid into an acyl chloride involves substituting the hydroxyl (-OH) group with a chloride (-Cl) atom. Several reagents are effective for this purpose.

Thionyl Chloride (SOCl₂): This is one of the most common reagents for preparing acyl chlorides. The reaction of this compound with thionyl chloride would yield 3-Cyano-5-propoxybenzoyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. Because the byproducts are gases, they are easily removed from the reaction mixture, simplifying the purification process.

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of dimethylformamide (DMF), oxalyl chloride is another effective reagent that produces gaseous byproducts (CO₂, CO, and HCl), which also simplifies product isolation.

Phosphorus Halides: Reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. Reaction with PCl₅ produces phosphoryl chloride (POCl₃) and HCl as byproducts, while PCl₃ yields phosphorous acid (H₃PO₃).

The general mechanism, for instance with thionyl chloride, involves the carboxylic acid's oxygen atom attacking the sulfur atom of SOCl₂, followed by the displacement of a chloride ion. A subsequent intramolecular rearrangement releases SO₂ and a chloride ion, which then attacks the carbonyl carbon, leading to the formation of the acyl chloride and HCl.

To maximize the yield and purity of 3-Cyano-5-propoxybenzoyl chloride, several strategies can be employed:

Use of Excess Reagent: Using a slight excess of the chlorinating agent (e.g., thionyl chloride) can help drive the reaction to completion.

Solvent Choice: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or toluene, to prevent unwanted side reactions.

Removal of Byproducts: The continuous removal of gaseous byproducts like HCl can shift the equilibrium toward the product side. In cases where HCl is not gaseous, adding a non-nucleophilic base like pyridine (B92270) can neutralize the acid, though this can sometimes complicate purification.

Temperature Control: The reaction is often performed at reflux to ensure a sufficient reaction rate, followed by distillation to remove the excess chlorinating agent and purify the final acyl chloride product.

Once the carboxylic acid is activated, typically as an acyl chloride, or used directly, it can readily undergo nucleophilic acyl substitution to form esters and amides.

Esterification: The most direct method for forming an ester from this compound is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to achieve high yields, it is common to use the alcohol as the solvent (in large excess) or to remove the water that is formed as a byproduct.

Amidation: Amides can be formed either by direct condensation of the carboxylic acid with an amine, often requiring high temperatures or coupling agents, or more commonly through a two-step process. The first step involves the conversion of this compound to its more reactive acyl chloride. This acyl chloride is then treated with an amine. This reaction is typically rapid and efficient.

In a documented application, 3-Cyano-5-propoxybenzoyl chloride was reacted with various substituted pyridylamidoximes in the presence of triethylamine, a non-nucleophilic base used to neutralize the HCl byproduct. googleapis.com This reaction forms an amide linkage as part of a process to synthesize complex heterocyclic compounds. googleapis.com

| Reactant 1 | Reactant 2 | Base | Solvent | Key Intermediate Formed | Source |

|---|---|---|---|---|---|

| 3-Cyano-5-propoxybenzoyl chloride | 5-Fluoropyrid-2-ylamidoxime | Triethylamine | Dichloromethane | N-(5-Fluoropyridin-2-yl(hydroxy)methylene)-3-cyano-5-propoxybenzamide | googleapis.com |

| 3-Cyano-5-propoxybenzoyl chloride | 5-Cyanopyrid-2-ylamidoxime | Triethylamine | Dichloromethane | N-(5-Cyanopyridin-2-yl(hydroxy)methylene)-3-cyano-5-propoxybenzamide | googleapis.com |

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol (3-cyano-5-propoxybenzyl alcohol). This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. It is important to note that LiAlH₄ would also reduce the nitrile group.

Decarboxylation: The removal of the carboxylic acid group via decarboxylation is generally difficult for aromatic carboxylic acids because the sp²-hybridized carbon of the benzene (B151609) ring provides a strong C-C bond. This reaction typically requires harsh conditions, such as heating at very high temperatures with a catalyst like copper powder or in the presence of a strong base, and is often low-yielding.

Propoxy Ether Functional Group Chemistry

Cleavage Reactions and Derivatives

The propoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under harsh acidic conditions. openstax.orgmasterorganicchemistry.com The cleavage of aryl alkyl ethers, such as the propoxybenzene (B152792) moiety in this molecule, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is a standard method for their dealkylation. openstax.orgmasterorganicchemistry.com

The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack of the halide ion (Br⁻ or I⁻) on the alkyl group. masterorganicchemistry.com In the case of a primary alkyl group like propyl, the reaction follows an Sₙ2 mechanism, where the halide attacks the less sterically hindered carbon of the propyl group. openstax.org This would result in the formation of 3-cyano-5-hydroxybenzoic acid and 1-bromopropane (B46711) or 1-iodopropane. The cleavage of the aryl-oxygen bond does not occur because the sp²-hybridized carbon of the benzene ring is not susceptible to Sₙ2 attack. libretexts.org

Aromatic Ring Reactivity

The benzene ring of this compound is substituted with three groups that influence its reactivity towards electrophilic aromatic substitution. The position of an incoming electrophile is determined by the directing effects of these substituents.

The substituents on the aromatic ring can be classified based on their directing effects:

Propoxy group (-OCH₂CH₂CH₃): This is an ortho, para-directing and activating group. The oxygen atom can donate electron density to the ring through resonance, increasing the electron density at the ortho and para positions. msu.edu

Cyano group (-C≡N): This is a meta-directing and deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles and directing incoming electrophiles to the meta position. msu.edu

Carboxylic acid group (-COOH): This is also a meta-directing and deactivating group. It withdraws electron density from the ring, primarily through an inductive effect. msu.edu

In this compound, the substituents are located at positions 1, 3, and 5. The available positions for substitution are 2, 4, and 6.

The propoxy group at position 5 will direct incoming electrophiles to its ortho positions (4 and 6) and its para position (2).

The cyano group at position 3 will direct to its meta positions (1 and 5, which are already substituted, and position 2).

The carboxylic acid group at position 1 will direct to its meta positions (3 and 5, which are already substituted).

Considering these directing effects, the most likely positions for electrophilic attack are positions 2, 4, and 6. The propoxy group is an activating group, while the cyano and carboxylic acid groups are deactivating. Therefore, the activating effect of the propoxy group will be the dominant factor in determining the position of substitution. The positions ortho to the activating propoxy group (positions 4 and 6) and para to it (position 2) are all activated. However, the positions meta to the deactivating cyano and carboxylic acid groups will be less deactivated than the ortho and para positions to these groups.

Therefore, electrophilic substitution is most likely to occur at the positions activated by the propoxy group, which are positions 2, 4, and 6. The steric hindrance at each position would also play a role in determining the final product distribution.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Classification | Directing Effect |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta |

| -C≡N | 3 | Deactivating | Meta |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The position of substitution on the aromatic ring of this compound is determined by the directing effects of the existing substituents. These effects are categorized as either activating or deactivating, and they orient incoming electrophiles to specific positions on the ring.

The directing effects of the substituents in this compound are summarized in the table below:

| Functional Group | Position | Electronic Effect | Directing Effect |

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing (deactivating) | Meta-directing |

| Cyano (-CN) | 3 | Electron-withdrawing (deactivating) | Meta-directing |

| Propoxy (-OCH₂CH₂CH₃) | 5 | Electron-donating (activating) | Ortho, Para-directing |

The propoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution relative to benzene. masterorganicchemistry.comstudymind.co.uk This is due to the lone pairs of electrons on the oxygen atom which can be donated to the aromatic ring through resonance, thereby increasing the ring's nucleophilicity. organicchemistrytutor.com Conversely, the carboxylic acid and cyano groups are deactivating groups; they withdraw electron density from the ring, making it less reactive towards electrophiles. quora.comminia.edu.egstudy.com

In polysubstituted benzene rings, the directing effect of the most powerful activating group generally dictates the position of substitution. In the case of this compound, the strongly activating propoxy group will direct incoming electrophiles to the positions ortho and para to it. The positions ortho to the propoxy group are C4 and C6, and the para position is C2.

The deactivating groups, the carboxylic acid and cyano groups, direct incoming electrophiles to the meta position relative to themselves. For the carboxylic acid at C1, the meta positions are C3 and C5. For the cyano group at C3, the meta positions are C1 and C5. Since these positions are already substituted, their directing effects are less influential in determining the site of new substitution compared to the activating propoxy group.

Therefore, electrophilic aromatic substitution reactions on this compound are expected to yield products where the new substituent is located at the C2, C4, or C6 positions, with the relative amounts of each isomer being influenced by steric hindrance.

A summary of the predicted directing effects is presented below:

| Position on Ring | Influence of Propoxy Group (Activating) | Influence of Carboxylic Acid & Cyano Groups (Deactivating) | Predicted Outcome for Electrophilic Attack |

| C2 | Para-position (activated) | Ortho to -COOH, Ortho to -CN (deactivated) | Favorable |

| C4 | Ortho-position (activated) | Para to -COOH, Ortho to -CN (deactivated) | Favorable |

| C6 | Ortho-position (activated) | Meta to -COOH, Meta to -CN (less deactivated) | Favorable |

Direct Functionalization Strategies

Direct functionalization of this compound can be approached by targeting the existing functional groups or by C-H activation of the aromatic ring.

Reactions of the Carboxylic Acid Group:

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations. Standard organic chemistry methodologies can be applied to modify this group. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The formation of an acid chloride, using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), would provide a more reactive intermediate for the synthesis of amides, esters, and other acyl derivatives. Furthermore, the carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), although this reagent would also reduce the cyano group.

Reactions of the Cyano Group:

The cyano group can also be subjected to a range of functional group transformations. Acid- or base-catalyzed hydrolysis will convert the nitrile to a carboxylic acid, yielding a tricarboxylic acid derivative. Reduction of the cyano group, for example through catalytic hydrogenation or with LiAlH₄, would afford a primary amine.

Reactions of the Propoxy Group:

The propoxy group is generally stable under many reaction conditions. However, cleavage of the ether linkage can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) to yield the corresponding phenol.

C-H Functionalization:

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds. researchgate.net For this compound, transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups at specific positions on the aromatic ring. The directing effects of the existing substituents would play a crucial role in the regioselectivity of such reactions. For instance, carboxyl-directed C–H activation has been utilized for various transformations, including dimerizations and annulations. rsc.org

The following table summarizes potential direct functionalization strategies for this compound:

| Functional Group/Bond | Reagent(s) | Product Functional Group |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acid Chloride |

| Cyano Group | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Cyano Group | H₂, Catalyst or LiAlH₄ | Primary Amine |

| Propoxy Group | HBr or HI, Heat | Phenol |

| Aromatic C-H | Transition Metal Catalyst | Various (e.g., Aryl, Alkyl) |

Derivatization Strategies and Synthesis of Novel Chemical Entities from 3 Cyano 5 Propoxybenzoic Acid

Construction of Heterocyclic Systems

The inherent functionalities of 3-cyano-5-propoxybenzoic acid, namely the carboxylic acid and cyano groups, are prime handles for cyclization reactions to form a diverse range of heterocyclic structures.

Oxadiazole Derivatives

One of the most prominent applications of this compound in heterocyclic synthesis is the construction of 1,2,4-oxadiazole rings. This five-membered heterocycle is a well-regarded scaffold in medicinal chemistry and materials science. The general synthetic approach involves the reaction of a carboxylic acid with an amidoxime, leading to an O-acylamidoxime intermediate that subsequently undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. chim.itrjptonline.org

The carboxylic acid moiety of this compound can be activated and reacted with various amidoxime partners to generate a library of 3,5-disubstituted 1,2,4-oxadiazoles. Specifically, reactions with pyridyl-based amidoximes such as 5-cyanopyrid-2-ylamidoxime and 5-fluoropyrid-2-ylamidoxime would yield novel compounds featuring a central 1,2,4-oxadiazole core linking a 3-cyano-5-propoxyphenyl group at the 3-position and a substituted pyridyl group at the 5-position.

The synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes can be carried out under a variety of conditions. Common methods for activating the carboxylic acid include the use of carbodiimides (like EDC or DCC), treatment with thionyl chloride to form the acyl chloride, or the use of other coupling agents such as HATU or HOBt. rjptonline.orgnih.gov The subsequent cyclization of the O-acylamidoxime intermediate is often promoted by heating or by the use of a base.

The scope of amidoxime partners is broad and includes a wide range of aromatic and heteroaromatic amidoximes. This versatility allows for the systematic modification of the substituent at the 5-position of the 1,2,4-oxadiazole ring, enabling the fine-tuning of the molecule's physicochemical and biological properties. The reaction is generally tolerant of various functional groups on both the carboxylic acid and the amidoxime components.

Table 1: General Reaction Conditions for 1,2,4-Oxadiazole Synthesis

| Activation Method | Coupling Reagents/Conditions | Cyclization Conditions |

| Acyl Chloride | SOCl₂, Oxalyl chloride | Heat, Pyridine (B92270) |

| Carbodiimide Coupling | EDC, DCC, with or without HOBt, DMAP | Heat |

| Other Coupling Agents | HATU, HBTU, T3P | Heat, Base |

| One-Pot Procedures | Vilsmeier reagent, NaOH/DMSO | Room Temperature to Heat |

This table presents generalized conditions and specific optimizations are often required for individual substrate combinations.

The reaction between a carboxylic acid and an amidoxime to form a 1,2,4-oxadiazole is generally highly regioselective. The carbon atom of the carboxylic acid becomes C5 of the oxadiazole ring, and the carbon atom of the amidoxime becomes C3. This predictable outcome is a significant advantage of this synthetic route. As the 1,2,4-oxadiazole ring is planar and aromatic, stereocontrol is not a factor in the formation of the heterocyclic ring itself.

Exploration of Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond oxadiazoles, the functional groups of this compound can be leveraged to synthesize other nitrogen- and oxygen-containing heterocycles. For instance, the carboxylic acid can be a precursor for the formation of oxazines or other oxygen-containing rings through reactions with appropriate bifunctional reagents. nih.govorganic-chemistry.org Similarly, the cyano group can participate in cyclization reactions to form nitrogen-containing heterocycles such as pyrimidines, pyridines, or thiazoles, often after initial transformation of the carboxylic acid group into another functional handle. clockss.org The synthesis of such derivatives from cyano-substituted benzoic acids is a known strategy in heterocyclic chemistry. google.com

Synthesis of Conjugated Systems and Polyfunctionalized Analogues

The aromatic nature of this compound makes it a candidate for incorporation into larger conjugated systems. The cyano and propoxy groups significantly influence the electronic properties of the benzene (B151609) ring, which can be exploited in the design of materials with specific optical or electronic characteristics. For example, cyano-substituted aromatic compounds are often used as building blocks for conjugated polymers in applications such as organic photovoltaics. nih.gov

Furthermore, the existing functional groups on the this compound ring can be chemically modified to introduce additional functionalities. The carboxylic acid can be converted to esters, amides, or other derivatives. The cyano group can be hydrolyzed to an amide or carboxylic acid, or reduced to an amine, opening up further avenues for derivatization. The aromatic ring itself can also be subject to electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the position of any new groups. This polyfunctionalization allows for the creation of complex molecules with tailored properties.

Design and Synthesis of Chemically Diverse Scaffolds

The strategic derivatization of this compound can be envisioned through several key synthetic pathways, each offering the potential to generate unique molecular scaffolds. The primary points of diversification on this molecule are the carboxylic acid and the cyano group, with the aromatic ring also offering possibilities for substitution reactions.

One of the most direct and widely utilized strategies for derivatization of a carboxylic acid is through amide bond formation . This reaction involves coupling the carboxylic acid with a diverse range of primary and secondary amines, leading to the synthesis of a library of amides. The vast commercial availability of unique amine building blocks allows for the systematic exploration of chemical space around the 3-cyano-5-propoxybenzoyl core. The resulting amides can possess a wide array of functional groups and structural complexities, influencing their physicochemical properties and potential biological activities.

Similarly, esterification of the carboxylic acid with a variety of alcohols presents another straightforward approach to generating a library of derivatives. The introduction of different alcoholic R-groups can modulate properties such as solubility, lipophilicity, and metabolic stability.

Beyond simple amide and ester formation, the cyano group offers further opportunities for synthetic elaboration. The nitrile can potentially be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. These transformations would significantly expand the structural diversity of the resulting compounds, leading to scaffolds with distinct three-dimensional shapes and chemical properties.

While the propoxy group is generally more stable, modification of the alkyl chain or substitution on the aromatic ring could also be explored to further enhance the diversity of the synthesized compounds.

Although specific examples of the extensive application of these strategies to this compound are not documented in detail, the foundational principles of organic synthesis strongly support its potential as a valuable starting material. The table below illustrates a hypothetical library of derivatives that could be synthesized from this compound based on these established chemical transformations.

| Derivative Class | General Structure | Potential R-Group Diversity | Synthetic Transformation |

| Amides | 3-cyano-5-propoxy-N-R-benzamide | Aliphatic, aromatic, heterocyclic amines | Amide Coupling |

| Esters | R-3-cyano-5-propoxybenzoate | Aliphatic, aromatic, functionalized alcohols | Esterification |

| Tetrazoles | 5-(3-propoxy-5-(1H-tetrazol-5-yl)phenyl)nitrile | - | Cycloaddition with azide |

| Amines | (3-cyano-5-propoxyphenyl)methanamine | - | Reduction of nitrile |

The systematic application of these and other synthetic methodologies to this compound could yield a rich collection of novel chemical entities. The exploration of its derivatization potential remains a promising avenue for future research in the pursuit of new therapeutic agents and functional materials.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-Cyano-5-propoxybenzoic acid, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic region would likely display signals for the three protons on the benzene (B151609) ring. The proton at the C2 position, being ortho to both the cyano and carboxylic acid groups, would appear as a distinct multiplet. The protons at the C4 and C6 positions would also present as multiplets, with their chemical shifts influenced by the neighboring propoxy and cyano/carboxylic acid groups, respectively. The propoxy group would give rise to three sets of signals in the aliphatic region: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons deshielded by the adjacent oxygen atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, though its observation can be dependent on the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals for each of the 11 unique carbon atoms would be anticipated. The carbonyl carbon of the carboxylic acid would resonate at a significantly downfield chemical shift, typically in the range of 165-185 ppm. The carbon of the cyano group would also have a characteristic chemical shift, generally between 115 and 125 ppm. The six aromatic carbons would appear in the aromatic region of the spectrum (typically 100-160 ppm), with their specific shifts dictated by the electronic effects of the substituents. The three aliphatic carbons of the propoxy group would be observed in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would be employed to further confirm the structural assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the propoxy chain and the coupling patterns of the aromatic protons. An HMQC or HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous C-H assignments.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | >10 (broad singlet) | 165-185 |

| Aromatic C-H (Ring) | 7.5 - 8.5 (multiplets) | 100-160 |

| Cyano (-CN) | - | 115-125 |

| Methylene (-OCH₂-) | ~4.0 (triplet) | ~70 |

| Methylene (-CH₂-) | ~1.8 (sextet) | ~22 |

Infrared (IR) Spectroscopy Principles and Characteristic Vibrations of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid. The presence of the cyano (C≡N) group would be confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The C-O stretching vibration of the carboxylic acid and the ether linkage of the propoxy group would likely appear in the fingerprint region, between 1210-1320 cm⁻¹ and 1000-1300 cm⁻¹ respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propoxy group would be observed just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| Cyano (C≡N) | Stretch | 2220-2260 |

| Carbonyl (C=O) | Stretch | 1680-1710 |

| Aromatic C=C | Stretch | 1450-1600 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₁H₁₁NO₃), the molecular weight is 205.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 205. Subsequent fragmentation would likely involve the loss of the propoxy group, the carboxylic acid group, or parts of the alkyl chain. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. For the propoxy substituent, fragmentation could involve the loss of a propyl radical to give an [M-43]⁺ peak or the loss of propene via a McLafferty-type rearrangement. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| 205 | Molecular Ion (M⁺) |

| 188 | [M-OH]⁺ |

| 162 | [M-C₃H₇]⁺ |

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column, would be employed. The mobile phase would likely consist of a mixture of an aqueous acid (e.g., formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The retention time of the compound would be characteristic under specific chromatographic conditions. Purity is assessed by integrating the peak area of the main compound and any impurities, often detected using a UV detector set at a wavelength where the aromatic system absorbs strongly.

Gas Chromatography (GC): Gas chromatography is generally used for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. researchgate.netjournalijar.com Therefore, derivatization is often required to convert the carboxylic acid into a more volatile ester, for example, by reaction with a silylating agent or an alcohol in the presence of an acid catalyst. chromforum.orgnih.gov The resulting ester can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Cyano 5 Propoxybenzoic Acid and Its Derivatives

Quantum Chemical Calculations of Molecular Properties (e.g., electronic structure, conformational analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the molecular properties of substituted benzoic acids. Methods like B3LYP or M06-2X with basis sets such as 6-311++G(d,p) are commonly used to perform geometry optimization, yielding detailed information about bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.orgvjst.vn

Molecular Geometry and Conformational Analysis

Table 1: Predicted Geometrical Parameters for 3-Cyano-5-propoxybenzoic Acid (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O (carbonyl) | 1.21 |

| C-O (hydroxyl) | 1.35 | |

| O-H (hydroxyl) | 0.97 | |

| C≡N (cyano) | 1.16 | |

| C-O (propoxy) | 1.37 | |

| Bond Angle (°) | O=C-O | 123.0 |

| C-C-C (ring avg.) | 120.0 | |

| Dihedral Angle (°) | C-C-C=O | ~0 or ~180 |

Note: These values are illustrative and represent typical results obtained from DFT/B3LYP calculations on similar aromatic carboxylic acids.

Electronic Structure

The electronic structure is described by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical stability and reactivity. nih.govscielo.org.za A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution, intramolecular charge transfer, and the stabilizing effects of hyperconjugation. vjst.vnasianresassoc.org For this compound, NBO analysis would reveal the delocalization of electron density from the oxygen lone pairs of the propoxy and carboxylic groups into the aromatic ring and the strong electron-withdrawing nature of the cyano group.

Table 2: Calculated Electronic Properties for Substituted Benzoic Acid Analogs

| Property | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.5 to 5.5 |

Note: Values are based on DFT calculations for analogous compounds like alkanoyloxy benzoic acids. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

Computational methods are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine activation energy barriers and predict the most favorable reaction pathways. mdpi.com

For derivatives of this compound, theoretical studies could investigate reactions such as:

Esterification or Amidation: Elucidating the mechanism of the carboxylic acid group's reaction with alcohols or amines.

Hydrolysis of the Cyano Group: Modeling the conversion of the nitrile to an amide or a carboxylic acid.

Nucleophilic Aromatic Substitution: Investigating the potential for replacing substituents on the aromatic ring.

The process involves locating the transition state (the maximum energy point along the reaction coordinate) for each elementary step. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This analysis provides a deep, molecular-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Molecular Modeling of Reactivity and Selectivity Profiles

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule is less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

To predict the selectivity, or the specific sites on the molecule where reactions are most likely to occur, local reactivity descriptors are used. Molecular Electrostatic Potential (MEP) maps visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netyoutube.com For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the cyano nitrogen, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, making it the primary site for nucleophilic attack or deprotonation.

Fukui functions provide a more quantitative measure of local reactivity by indicating how the electron density changes upon the addition or removal of an electron, thereby identifying the most probable sites for nucleophilic and electrophilic attack. scielo.org.zanih.gov

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative)

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Global Softness (S) | 1 / η | Inverse of hardness |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to interpret experimental spectra or to identify unknown compounds.

Vibrational Spectroscopy (FTIR and FT-Raman) DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. nih.gov These theoretical spectra are often compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra to make detailed vibrational assignments. vjst.vnyoutube.com It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. researchgate.net For this compound, characteristic vibrational modes such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C≡N nitrile stretch can be precisely predicted. nih.gov

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H stretch | Carboxylic Acid | ~3000-3100 (dimer), ~3500 (monomer) |

| C-H stretch | Aromatic/Aliphatic | ~2900-3100 |

| C≡N stretch | Cyano | ~2230 |

| C=O stretch | Carboxylic Acid | ~1720 |

| C=C stretch | Aromatic Ring | ~1600, ~1450 |

Note: Frequencies are based on typical values for substituted benzoic acids. nih.govvjst.vn

Electronic Spectroscopy (UV-Vis) Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. vjst.vnresearchgate.net The calculation also provides the oscillator strength, which is related to the intensity of the absorption band. These predictions help in understanding the electronic transitions within the molecule, such as π→π* transitions in the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. ucl.ac.ukresearchgate.net By computing the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These calculated shifts are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.

Future Research Directions and Emerging Avenues in the Chemistry of 3 Cyano 5 Propoxybenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research concerning 3-Cyano-5-propoxybenzoic acid will undoubtedly prioritize the development of sustainable and atom-economical synthetic routes, moving away from traditional multi-step procedures that often involve hazardous reagents and generate significant waste.

Current synthetic approaches to analogous cyanobenzoic acids often rely on classical transformations such as the Sandmeyer reaction, which utilizes stoichiometric copper cyanide, or the oxidation of corresponding toluene derivatives, which can require harsh oxidants. While effective, these methods often fall short of modern green chemistry standards.

Future synthetic strategies are expected to focus on:

C-H Functionalization: Direct catalytic C-H cyanation and carboxylation of a propoxybenzene (B152792) precursor would represent a highly atom-economical approach, eliminating the need for pre-functionalized starting materials. Transition-metal catalysis, particularly with earth-abundant metals, will be a key area of investigation for achieving regioselective functionalization.

Flow Chemistry: The use of microreactor technology can enable safer and more efficient synthesis by allowing for precise control over reaction parameters, minimizing reaction volumes, and facilitating the use of hazardous reagents in a contained and controlled manner.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound or its precursors offers a green alternative to traditional chemical methods. Enzymes could potentially catalyze specific steps, such as the selective oxidation of a methyl group to a carboxylic acid or the introduction of the cyano group under mild conditions.

Electrochemical Synthesis: The use of electricity as a "reagent" for synthetic transformations is a rapidly growing area of green chemistry. Electrochemical methods could be developed for the carboxylation of a suitable precursor using carbon dioxide as a renewable C1 source, or for the cyanation reaction, avoiding the use of toxic cyanide salts.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, catalyst stability and turnover. |

| Flow Chemistry | Enhanced safety, improved reaction control, scalability. | Reactor design, optimization of flow parameters. |

| Biocatalysis | Mild reaction conditions, high selectivity, use of renewable resources. | Enzyme discovery and engineering, substrate scope limitations. |

| Electrochemical Synthesis | Use of a clean reagent (electrons), potential for CO2 utilization. | Electrode material development, optimization of reaction conditions. |

Discovery of Novel Reactivity and Cascade Transformations

The unique arrangement of the cyano, propoxy, and carboxylic acid functionalities in this compound presents opportunities for the discovery of novel reactivity and the design of elegant cascade transformations. The interplay between these functional groups can be exploited to construct complex molecular architectures in a single synthetic operation.

Future research in this area will likely focus on:

Intramolecular Cyclizations: The proximity of the functional groups could facilitate intramolecular cyclization reactions to form novel heterocyclic scaffolds. For instance, under appropriate conditions, the carboxylic acid could react with the cyano group to form fused ring systems.

Domino Reactions: A single activation event could trigger a cascade of reactions involving all three functional groups. For example, activation of the carboxylic acid could initiate a sequence of events leading to the formation of a polycyclic molecule.

Metal-Catalyzed Cross-Coupling Reactions: The carboxylic acid group can be used as a directing group in transition-metal-catalyzed C-H activation reactions at the ortho positions, enabling the introduction of new substituents and the construction of more complex aromatic systems.

Transformations of the Cyano Group: Beyond simple hydrolysis, the cyano group can participate in a variety of transformations, including cycloadditions and multicomponent reactions, to generate diverse molecular structures.

Exploration as a Versatile Chemical Synthon in Diverse Research Fields

The inherent functionality of this compound makes it an attractive building block, or "synthon," for the synthesis of a wide range of target molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

Medicinal Chemistry

Substituted benzoic acids are privileged scaffolds in drug discovery. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that can be exploited for the design of novel therapeutic agents. For instance, the related 3-cyano-5-fluoro-N-arylbenzamides have been investigated as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGlu5), which are of interest for the treatment of neurological and psychiatric disorders. Future research could explore the use of this compound as a synthon for:

Bioisosteric Replacements: The cyano and propoxy groups can serve as bioisosteres for other functional groups, allowing for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis of Heterocyclic Compounds: The cyano and carboxylic acid groups are versatile handles for the construction of a variety of heterocyclic rings, which are common motifs in biologically active molecules.

Linker Chemistry: The carboxylic acid functionality provides a convenient attachment point for linking the molecule to other pharmacophores or for conjugation to drug delivery systems.

Materials Science

The rigid aromatic core and the presence of multiple functional groups make this compound a promising candidate for the construction of advanced materials with tailored properties.

Liquid Crystals: Alkoxy-substituted benzoic acids are known to exhibit liquid crystalline properties. The specific combination of the propoxy and cyano groups in this molecule could lead to the formation of novel liquid crystalline phases with interesting optical and electronic properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline materials known as MOFs. The cyano and propoxy groups would then be displayed within the pores of the MOF, potentially imparting specific functionalities such as selective gas adsorption or catalytic activity.

Integration into Advanced Chemical Technologies and Processes

Beyond its use in the synthesis of discrete molecules, this compound has the potential to be integrated into advanced chemical technologies and processes.

Functional Polymers: The carboxylic acid group can be used to incorporate the molecule into polymer chains, either as a monomer or as a functional additive. The resulting polymers could exhibit unique properties derived from the cyano and propoxy groups, such as altered solubility, thermal stability, or refractive index.

Supramolecular Chemistry: The ability of the carboxylic acid to form hydrogen bonds, combined with the polar nature of the cyano group, makes this molecule an interesting candidate for the construction of self-assembling supramolecular structures. These structures could find applications in areas such as sensing, catalysis, and drug delivery.

Sensor Technology: The functional groups on the aromatic ring could be designed to interact selectively with specific analytes. By immobilizing the molecule on a suitable transducer, it may be possible to develop novel chemical sensors for environmental monitoring or medical diagnostics. For example, aminobenzoic acids have been used to functionalize graphene oxide for the development of electrochemical sensors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.